Cas no 5736-03-8 (2,2-dimethyl-1,3-dioxolane-4-carbaldehyde)

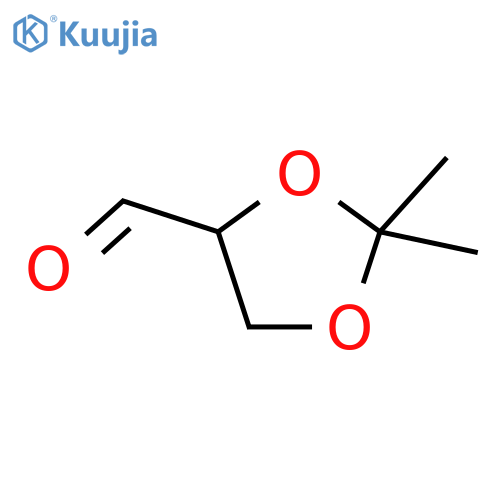

5736-03-8 structure

商品名:2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

- (R)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBALDEHYDE

- 2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBALDEHYDE

- (+/-)-2,2-dimethyl-[1,3]dioxolan-4-carbaldehyde

- (+/-)-2,2-dimethyl-[1,3]dioxolane-4-carbaldehyde

- (+/-)-2,3-(O-isopropylidene)glyceraldehyde

- 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (R)-

- 2,2-dimethyl-[1,3]dioxolane-4-carbaldehyde

- AC1L385E

- AC1Q6QB3

- Acetone D-glyceraldehyde

- ACMC-20a17m

- CTK3J8169

- glyceraldehyde acetonide

- 2,3-O-Isopropylideneglyceraldehyde

- Acetone, cyclic formylethylene acetal

- Glyceraldehyde, cyclic acetal with acetone

- Racemic-solketyl aldehyde

- AMY2442

- DTXSID30972867

- 2-benzhydrylidenebutanedioic acid

- F18084

- EN300-153128

- A831407

- (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

- YSGPYVWACGYQDJ-UHFFFAOYSA-N

- AKOS016843205

- EINECS 227-244-2

- CS-0513862

- (4s)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde

- NS00048029

- 2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBALDEHYDE (50% SOLUTION IN DICHLOROMETHANE)

- NSC 89869

- 2,2-dimethyldioxolane4-carboxaldehyde

- FT-0601176

- SCHEMBL367023

- FT-0609753

- (+-)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

- 2,2-dimethyldioxolane-4-carboxaldehyde

- 5736-03-8

- AKOS000283807

- AB88348

- FT-0652123

- SB44863

- MFCD00269683

- SY047959

- (S)-Glyceraldehyde acetonide

- 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

-

- MDL: MFCD08460236

- インチ: 1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3

- InChIKey: YSGPYVWACGYQDJ-UHFFFAOYSA-N

- ほほえんだ: CC1(C)OCC(C=O)O1

計算された属性

- せいみつぶんしりょう: 130.063

- どういたいしつりょう: 130.063

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 35.5A^2

じっけんとくせい

- 密度みつど: 1.1066 (rough estimate)

- ふってん: 180.82°C (rough estimate)

- フラッシュポイント: 44.6 °C

- 屈折率: 1.4189 (estimate)

- PSA: 35.53

- LogP: 0.33680

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM301487-5g |

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |

5736-03-8 | 95% | 5g |

$559 | 2023-02-16 | |

| Enamine | EN300-153128-1.0g |

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |

5736-03-8 | 1g |

$0.0 | 2023-06-07 | ||

| eNovation Chemicals LLC | K73684-5g |

2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXALDEHYDE |

5736-03-8 | 95% | 5g |

$495 | 2024-05-25 | |

| 1PlusChem | 1P01AFT8-250mg |

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |

5736-03-8 | 95% | 250mg |

$368.00 | 2023-12-16 | |

| A2B Chem LLC | AV65868-500mg |

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde |

5736-03-8 | 95% | 500mg |

$210.00 | 2024-04-19 | |

| Enamine | EN300-153128-5000mg |

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |

5736-03-8 | 5000mg |

$35.0 | 2023-09-26 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90703-500mg |

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |

5736-03-8 | 95% | 500mg |

¥1841.0 | 2024-04-18 | |

| Aaron | AR01AG1K-100mg |

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde |

5736-03-8 | 95% | 100mg |

$73.00 | 2025-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90703-1.0g |

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |

5736-03-8 | 95% | 1.0g |

¥2759.0000 | 2024-07-21 | |

| eNovation Chemicals LLC | K73684-5g |

2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXALDEHYDE |

5736-03-8 | 95% | 5g |

$495 | 2025-02-28 |

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde 関連文献

-

Yong Peng,Yuan-Yuan Jiang,Xue-Jiao Du,Da-You Ma,Luo Yang Org. Chem. Front. 2019 6 3065

-

David Fuentes-Ríos,Carmen Mu?oz,Amelia Díaz,Francisco Sarabia,J. Manuel López-Romero RSC Adv. 2023 13 8976

-

Cyrille Kuhn,Emmanuel Roulland,Jean-Claude Madelmont,Claude Monneret,Jean-Claude Florent Org. Biomol. Chem. 2004 2 2028

-

Nidhi Singh,Snigdha Singh,Sahil Kohli,Aarushi Singh,Hannah Asiki,Garima Rathee,Ramesh Chandra,Edward A. Anderson Org. Chem. Front. 2021 8 5550

-

Siddamal Reddy Putapatri,Abhinav Kanwal,Balasubramanian Sridhar,Sanjay K. Banerjee,Srinivas Kantevari Org. Biomol. Chem. 2014 12 8415

5736-03-8 (2,2-dimethyl-1,3-dioxolane-4-carbaldehyde) 関連製品

- 152840-81-8(Valine-1-13C (9CI))

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5736-03-8)2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

清らかである:99%/99%/99%

はかる:1g/250mg/100mg

価格 ($):592.0/295.0/175.0